molecular formula C12H14N2OS B1425388 [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine CAS No. 1340521-16-5

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Cat. No. B1425388
M. Wt: 234.32 g/mol
InChI Key: APBTZXGPIAYMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, also known as MPTM, is a thiazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Derivatives of methanamine compounds, including those similar to [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibit varying degrees of effectiveness against bacterial and fungal strains (Visagaperumal et al., 2010).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations have been performed on related thiazole compounds to understand their molecular structure, spectroscopic data, and potential biological effects. These studies help in predicting the molecular interactions and potential applications of these compounds in biological systems (Viji et al., 2020).

Synthesis and Characterization

  • Similar thiazole-based compounds have been synthesized and characterized using various spectroscopic techniques. These studies provide insights into the structural and chemical properties of such compounds, which are crucial for understanding their potential applications in scientific research (Shimoga et al., 2018).

Enantioselective Interactions

  • Research has shown that certain methoxyalkyl thiazoles, which are structurally related to the compound , have selective interactions with enzymes like 5-lipoxygenase. This property is important for the development of drugs targeting specific pathways (Bird et al., 1991).

Anti-Proliferative Effects

  • Some thiazole compounds have been synthesized and tested for their anticancer activities, specifically against breast cancer cells. The study of these compounds helps in understanding their potential applications in cancer research and treatment (Sonar et al., 2020).

Histamine H1 Receptor Activity

  • Thiazol-4-ylethanamine derivatives, which are structurally related to the compound of interest, have been synthesized and tested for their activity on histamine H1-receptors. This research is significant for developing compounds with potential therapeutic applications in allergic and inflammatory conditions (Walczyński et al., 1999).

Anticancer and Antimicrobial Activities

  • Another study focused on the characterization of a similar thiazol compound and evaluated its antimicrobial and anticancer activities. Such studies are instrumental in discovering new therapeutic agents (Viji et al., 2020).

Analgesic, Anti-inflammatory, and Antimicrobial Activities

  • Thiazole compounds have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities, highlighting their potential use in pain management and infection control (Gein et al., 2019).

properties

IUPAC Name

[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-8-11-14-10(7-13)12(16-11)9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBTZXGPIAYMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=C(S1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 2
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 3
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 5
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
Reactant of Route 6
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.